3-chloro-N-(2-formylphenyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2-formylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-5-10(14)12-9-4-2-1-3-8(9)7-13/h1-4,7H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGASDQPCCSBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 Chloro N 2 Formylphenyl Propanamide Analogues
Amide Bond Formation Strategies for Substituted N-Phenylpropanamides
The central feature of 3-chloro-N-(2-formylphenyl)propanamide is the amide linkage connecting the propanoyl side chain to the formyl-substituted phenyl ring. The formation of this bond is a critical step in the synthesis of this class of compounds.
Acylation Reactions Involving 3-Chloropropanoyl Precursors
A direct and widely employed method for the synthesis of N-substituted-3-chloropropionamides is the acylation of an appropriate amine with a reactive 3-chloropropanoyl derivative. The most common precursor is 3-chloropropionyl chloride, a versatile building block in pharmaceutical and chemical industries. nih.gov This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride.
The general reaction is as follows: R-NH2 + Cl-C(=O)-CH2CH2Cl -> R-NH-C(=O)-CH2CH2Cl + HCl
To neutralize the hydrochloric acid byproduct, a base is often added to the reaction mixture. The choice of base and solvent can influence the reaction rate and yield.
| Amine Substrate | Acylating Agent | Base | Solvent | Product | Reference |
| 2-Aminobenzaldehyde (B1207257) | 3-Chloropropionyl chloride | Pyridine | Dichloromethane | This compound | N/A |
| Sulfanilamide | 3-Chloropropanoyl chloride | N/A | Tetrahydrofuran | 3-chloro-N-(4-sulfamoylphenyl)propanamide | nih.gov |
| p-Anisidine | 3-Chloropropionyl chloride | N/A | N/A | N-(4-methoxyphenyl)-3-chloropropionamide |
This table presents representative acylation reactions for the formation of N-substituted propanamides.
Coupling Reactions Utilizing 2-Formylphenylamine Derivatives
The synthesis of the target molecule specifically involves the use of 2-formylphenylamine, also known as 2-aminobenzaldehyde. This compound provides the necessary aromatic core with the pre-installed formyl group. The synthesis of 2-aminobenzaldehyde itself can be achieved through methods such as the reduction of 2-nitrobenzaldehyde. researchgate.net
The coupling of 2-aminobenzaldehyde with a 3-chloropropanoyl precursor follows the general acylation mechanism described previously. The presence of the aldehyde group on the aniline (B41778) derivative can influence its reactivity, but the primary amino group remains a potent nucleophile for the amide bond formation. Amide bond synthesis is a cornerstone of medicinal chemistry, often facilitated by a variety of coupling reagents that activate the carboxylic acid partner. nih.gov
Functional Group Interconversions on the Phenyl Ring
In some synthetic routes, the functional groups on the phenyl ring are introduced or modified after the formation of the N-phenylpropanamide core.
Introduction of the Formyl Group (e.g., Vilsmeier-Haack Reactions)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.orgambeed.com This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). ijpcbs.comchemistrysteps.com The resulting electrophilic iminium species attacks the activated aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org
| Aromatic Substrate | Reagents | Product | Reference |
| Dimethylaniline | Phosphorus oxychloride, Benzanilide | Unsymmetrical diaryl ketone | wikipedia.org |
| Anthracene | Phosphorus oxychloride, N-methylformanilide | 9-Anthracenecarboxaldehyde | wikipedia.org |
| Pyrrole | DMF, POCl3 | Pyrrole-2-carbaldehyde | chemistrysteps.com |
This table illustrates the versatility of the Vilsmeier-Haack reaction for the formylation of various aromatic systems.
Halogenation Strategies for Chlorinated Aromatic Systems
While the target compound features a chloro-substituent on the propanamide side chain, synthetic strategies for analogues might involve halogenation of the aromatic ring. Various methods exist for the chlorination of aromatic systems, often employing reagents like N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid catalyst. The position of chlorination is dictated by the directing effects of the existing substituents on the phenyl ring.
Catalytic Approaches in the Synthesis of N-Phenylpropanamide Frameworks
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While classical acylation reactions are often effective, catalytic approaches for amide bond formation are also well-established. These can include the use of coupling agents that are used in catalytic amounts or true catalytic cycles involving, for example, boronic acid derivatives. nih.gov Furthermore, catalytic methods can be employed for the synthesis of precursors or for subsequent modifications of the N-phenylpropanamide framework. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce various substituents onto the phenyl ring of a halogenated precursor.
Rhodium-Catalyzed C–H Amidation (Relevance for N-(4-chloro-2-formylphenyl)benzamide Synthesis)
Rhodium-catalyzed C–H amidation represents a powerful and direct method for the formation of C–N bonds, bypassing the need for pre-functionalized starting materials. This approach is particularly relevant for the synthesis of complex aromatic amides like N-(4-chloro-2-formylphenyl)benzamide. The methodology allows for the direct conversion of an aromatic C–H bond into a C–N bond with high regioselectivity and functional group tolerance. researchgate.net
In a typical reaction, a dirhodium catalyst, such as dirhodium(II) octanoate (B1194180) (Rh₂(oct)₄), is employed to facilitate the insertion of a nitrene moiety into a C–H bond. nih.gov The reaction often requires an oxidant, like phenyliodine diacetate (PhI(OAc)₂), and a base, such as magnesium oxide (MgO), to proceed efficiently. nih.gov This strategy has been successfully applied in the intramolecular amination of sulfamate (B1201201) esters to produce 1,2-diamines and related heterocyclic structures. nih.gov
The relevance for synthesizing an analogue like N-(4-chloro-2-formylphenyl)benzamide lies in the potential for a directed C–H functionalization on the substituted phenyl ring. A suitable nitrogen source, guided by a directing group on the molecule, could be selectively inserted into a specific C–H bond on the 4-chloro-2-formylphenyl core using a rhodium catalyst. This provides a more efficient synthetic route compared to traditional multi-step methods that may involve nucleophilic aromatic substitution.
Table 1: Typical Components in Rhodium-Catalyzed C–H Amidation/Amination Reactions
| Component | Example | Function | Source |
|---|---|---|---|
| Catalyst | Dirhodium(II) octanoate (Rh₂(oct)₄) | Facilitates C–H insertion | nih.gov |
| Nitrogen Source | N-fluorobenzenesulfonimide (NFSI) | Provides the amine/amide group | researchgate.net |
| Oxidant | Phenyliodine diacetate (PhI(OAc)₂) | Assists in catalyst turnover/nitrene formation | nih.gov |
| Base | Magnesium Oxide (MgO) | Scavenges acid byproduct | nih.gov |
| Solvent | Dichloroethane (DCE) or Benzene (B151609) (C₆H₆) | Reaction Medium | researchgate.netnih.gov |
Zinc Chloride Catalysis in Amide Derivatization
Zinc chloride (ZnCl₂) serves as an inexpensive and effective Lewis acid catalyst for the synthesis of amides and related derivatives, such as carbamates. nih.gov This methodology is noted for its high chemoselectivity, tolerating a wide array of functional groups, including aldehydes, halides, and nitro groups, which are present in the target compound's analogues. nih.gov
The general procedure involves the reaction of an amine with an acylating agent, such as a carbamoyl (B1232498) chloride or an acid chloride, in the presence of catalytic amounts of zinc chloride. The reaction is typically conducted in an anhydrous solvent like toluene (B28343) at elevated temperatures. nih.gov The plausible mechanism suggests that zinc chloride coordinates to the carbonyl oxygen of the acylating agent. This coordination increases the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the amine to form the amide bond. nih.gov
This catalytic system is advantageous for its operational simplicity and the stability of the catalyst. Its demonstrated tolerance for sensitive functional groups makes it a suitable method for the late-stage derivatization of complex molecules similar in structure to this compound.
Table 2: General Conditions for Zinc Chloride-Catalyzed Amide/Carbamate (B1207046) Synthesis
| Parameter | Condition | Purpose | Source |
|---|---|---|---|
| Catalyst | Zinc Chloride (ZnCl₂) | Lewis acid to activate the acylating agent | nih.gov |
| Reactants | Amine/Alcohol and Carbamoyl/Acid Chloride | Amide/Carbamate precursors | nih.gov |
| Solvent | Anhydrous Toluene | Anhydrous reaction medium | nih.gov |
| Temperature | 110 °C | To drive the reaction to completion | nih.gov |
| Atmosphere | Inert (e.g., N₂) | To prevent side reactions with moisture | nih.gov |
Stereoselective Synthesis of Chiral N-Phenylpropanamide Analogues (where applicable)
The synthesis of chiral molecules with specific three-dimensional arrangements is critical in medicinal chemistry. For N-phenylpropanamide analogues, chirality can arise from stereocenters in the propanamide chain or from axial chirality (atropisomerism) due to restricted rotation around the N-aryl bond, especially with bulky ortho-substituents. nih.gov
Catalytic enantioselective synthesis provides a powerful tool for accessing these chiral structures with high optical purity. A prominent strategy involves the use of chiral palladium catalysts for N-arylation or N-allylation reactions. nih.govnih.gov For instance, the reaction of a secondary anilide with an aryl halide in the presence of a chiral palladium complex can yield N-C axially chiral products with high enantiomeric excess (up to 96% ee). nih.gov Similarly, chiral Pd-catalyzed N-allylation of N-(2,6-disubstituted-phenyl)sulfonamides has been shown to produce rotationally stable N-C axially chiral compounds. nih.govmdpi.com
The key to this stereocontrol is the chiral ligand coordinated to the metal catalyst. Ligands such as the (S,S)-Trost ligand create a chiral environment that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other. nih.gov This methodology allows for the direct construction of optically active N-C axially chiral anilides, lactams, and quinazolinones, which are structurally related to N-phenylpropanamide analogues. nih.gov
Table 3: Examples of Catalytic Systems for Stereoselective N-C Axial Chirality Induction
| Reaction Type | Catalyst System | Achieved Optical Purity | Source |
|---|---|---|---|
| Intermolecular N-Arylation | Chiral Pd Catalyst | Up to 96% ee | nih.gov |
| Intramolecular N-Arylation | Chiral Pd Catalyst | Up to 98% ee | nih.gov |
| N-Allylation | (S,S)-Trost ligand-(allyl-PdCl)₂ | Good enantioselectivity | nih.govmdpi.com |
Advanced Spectroscopic and Structural Characterization of N Phenylpropanamide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.
¹H NMR Spectroscopic Analysis
The proton NMR (¹H NMR) spectrum of 3-chloro-N-(2-formylphenyl)propanamide is anticipated to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would likely display a complex multiplet pattern arising from the protons on the ortho-substituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of both the formyl (-CHO) and the propanamide (-NHCO(CH₂)₂Cl) substituents.
The formyl proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The amide proton (N-H) would also present as a singlet, with its chemical shift being sensitive to solvent and concentration, but generally expected in the region of 8.0-9.0 ppm.
The aliphatic portion of the molecule, the 3-chloropropanamide chain, would give rise to two triplet signals. The methylene (B1212753) group adjacent to the carbonyl group (-COCH₂-) is expected to resonate at a different frequency than the methylene group bonded to the chlorine atom (-CH₂Cl), with the latter being further downfield due to the electronegativity of the chlorine atom.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.2 - 8.0 | Multiplet |
| Formyl-H (-CHO) | 9.5 - 10.5 | Singlet |
| Amide-H (-NH) | 8.0 - 9.0 | Singlet |
| Methylene (-COCH₂-) | ~2.8 | Triplet |
| Methylene (-CH₂Cl) | ~3.8 | Triplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of distinct carbon environments within the molecule. For this compound, a total of 10 unique carbon signals are expected.
The carbonyl carbons of the amide and formyl groups are the most deshielded, with their resonances anticipated to appear in the downfield region of the spectrum, typically between 160-200 ppm. The aromatic carbons would produce a set of signals in the 110-150 ppm range, with their specific chemical shifts dictated by the positions of the substituents. The aliphatic carbons of the 3-chloropropanamide chain would be found in the upfield region of the spectrum.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Amide Carbonyl (-CONH-) | 165 - 175 |
| Formyl Carbonyl (-CHO) | 185 - 195 |
| Aromatic Carbons | 110 - 150 |
| Methylene (-COCH₂-) | ~35 |
| Methylene (-CH₂Cl) | ~45 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced NMR Techniques for Conformational and Configurational Studies
Dynamic NMR studies, where spectra are acquired at different temperatures, can also be utilized to investigate the energetics of conformational exchange processes. mdpi.com By analyzing changes in the line shape of NMR signals, it is possible to determine the activation barriers for bond rotations and to characterize the dynamic behavior of the molecule in solution.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibration of the secondary amide is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The position of this band can be indicative of hydrogen bonding.
Two strong carbonyl stretching vibrations are anticipated. The amide I band (primarily C=O stretch) is expected around 1650-1680 cm⁻¹, while the formyl C=O stretch will likely appear at a higher frequency, in the range of 1690-1710 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Expected FT-IR Data for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=O Stretch (Formyl) | 1690 - 1710 |
| C=O Stretch (Amide I) | 1650 - 1680 |
| C-N Stretch (Amide III) | 1200 - 1300 |
| C-Cl Stretch | 600 - 800 |
Note: These are predicted values and may be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar or symmetric vibrations are often more intense in the Raman spectrum.
For this compound, the aromatic ring vibrations, particularly the ring breathing modes, are expected to give rise to strong signals in the Raman spectrum. The C=O stretching vibrations of the amide and formyl groups will also be Raman active. The C-Cl stretch is also typically observable in the Raman spectrum. Analysis of the Raman spectrum, in conjunction with the FT-IR data, can provide a more complete picture of the vibrational modes of the molecule. researchgate.net The study of substituted N-(phenyl)-2-chloroacetamides has shown that there is no systematic variation in the infrared CO or NH absorption frequencies or the Raman scattered frequencies upon substitution in the phenyl ring. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For N-phenylpropanamide systems, the absorption of ultraviolet and visible light primarily involves the excitation of electrons in the phenyl ring and the amide functional group. The spectra of these compounds are typically characterized by absorption bands corresponding to π → π* and n → π* transitions. miet.ac.in
The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group of the amide. The n → π* transitions are typically of lower intensity and result from the excitation of non-bonding electrons (from the oxygen and nitrogen atoms of the amide group) to antibonding π* orbitals. miet.ac.in
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
|---|---|---|---|---|
| Acetanilide (B955) | Ethanol (B145695) | 242 | 14,400 | π → π |
| Acetanilide | Ethanol | 280 | 500 | n → π |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable technique for the accurate determination of the molecular weight and elemental composition of a compound. nih.govnih.gov This method provides the exact mass of a molecule with a high degree of precision, allowing for the unambiguous confirmation of its molecular formula.
For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₀H₁₀ClNO₂. This calculated mass serves as a reference for comparison with the experimentally determined value obtained from HRMS analysis. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
While specific HRMS data for this compound is not available in the cited literature, the expected monoisotopic mass can be calculated. The fragmentation pattern in the mass spectrum would provide further structural information. For N-phenylpropanamide, the molecular weight is 149.1897 g/mol . nist.gov In related N-phenyl benzenesulfonamides, fragmentation often involves the loss of SO₂. researchgate.net For this compound, characteristic fragmentation would likely involve cleavage of the amide bond and loss of small molecules like CO or HCl.
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Ionization Mode |
|---|---|---|---|
| This compound | C₁₀H₁₀ClNO₂ | 211.0400 | [M+H]⁺ |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
Studies on various N-aryl amides have revealed common structural features. acs.org Carboxylic amides typically exist in a trans configuration with respect to the carbonyl (C=O) and the N-H groups. acs.org The aryl rings are often significantly twisted relative to the plane of the amide group. acs.org
In the crystal structure of N-phenylpropanamide derivatives, intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal packing. researchgate.net N-H···O hydrogen bonds are commonly observed, where the hydrogen atom of the amide group of one molecule forms a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule. researchgate.net These interactions can lead to the formation of extended chains or dimeric structures. For instance, in the crystal structure of Nα-aroyl-N-aryl-phenylalanine amides, both intramolecular and intermolecular N-H···O hydrogen bonds are observed, leading to specific packing motifs. semanticscholar.org
While a specific crystal structure for this compound is not described in the provided sources, based on related structures, it is expected to exhibit a monoclinic or orthorhombic crystal system. The molecules would likely be linked by N-H···O hydrogen bonds, and the planarity of the molecule would be influenced by the steric and electronic effects of the chloro and formyl substituents on the phenyl ring.
| Compound System | Crystal System | Space Group | Key Intermolecular Interactions |
|---|---|---|---|
| N-Aryl Carboxamides | Typically Monoclinic or Orthorhombic | e.g., P2₁/c, Pbca | N-H···O Hydrogen Bonding |
| Nα-Aroyl-N-Aryl-Phenylalanine Amides | Triclinic | P-1 | N-H···O and C-H···O Hydrogen Bonds, C-H···π and π···π interactions. eurjchem.com |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for elucidating the molecular structure and electronic properties of compounds like 3-chloro-N-(2-formylphenyl)propanamide from first principles. These methods allow for the prediction of various molecular attributes without the need for empirical data.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. rsc.org Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed. mdpi.com This functional, when combined with Pople-style basis sets such as 6-31G(d,p) or the more flexible 6-311++G(d,p), provides reliable predictions for molecular geometries and electronic properties. rsc.orgresearchgate.net
For a molecule like this compound, a DFT/B3LYP calculation would begin with geometry optimization. This process systematically alters the molecular structure to find the lowest energy conformation, providing theoretical values for bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 2-chloro-N-(p-tolyl)propanamide, have demonstrated that geometries optimized at the B3LYP/6-311++G(d,p) level show good agreement with experimental data obtained from X-ray crystallography. nih.gov Once the optimized geometry is obtained, the same level of theory is used to calculate the electronic structure, which forms the basis for further property analysis.
Ab Initio Methods for Electronic Structure and Properties
Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide highly accurate electronic structures and properties, often serving as a benchmark for other computational techniques. ijnc.ir For a molecule of this size, ab initio calculations can be used to refine the understanding of its electronic behavior and to validate the results obtained from DFT methods. nist.gov These calculations are particularly useful for studying systems where electron correlation effects are significant.
Electronic Property Analysis
The electronic properties of a molecule are key to understanding its reactivity, stability, and potential applications. Computational methods provide deep insights into these characteristics.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations
Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilic character, while the LUMO, an electron acceptor, relates to its electrophilic character. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. irjweb.comnih.gov For propanamide derivatives, DFT calculations are routinely used to determine these orbital energies and the resulting energy gap, providing a quantitative measure of the molecule's reactivity. aimspress.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Data presented for a representative imidazole (B134444) derivative to illustrate typical values. irjweb.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, intramolecular interactions, and the delocalization of electron density within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. This analysis provides a quantitative picture of hyperconjugative interactions, which are stabilizing charge transfers from a filled (donor) NBO to an empty (acceptor) NBO.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N5 | π(C2-C3) | 25.41 |
| π(C2-C3) | π(C8-C9) | 18.76 |
| π(C8-C9) | π*(C2-C3) | 21.32 |
Data presented for a representative molecule to illustrate typical NBO analysis results.
Global Reactivity Descriptors
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher value indicates a better electrophile. dergipark.org.tr
These descriptors are calculated using the energies of the HOMO and LUMO. They are invaluable for comparing the reactivity trends across a series of related compounds. nih.gov
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.0531 |
| Chemical Hardness (η) | 2.2435 |
| Global Electrophilicity Index (ω) | 3.6593 |
Data presented for a representative imidazole derivative to illustrate typical values. irjweb.com
Conformational Analysis and Potential Energy Surface (PES) Scans
A conformational analysis of this compound would be performed to identify the molecule's stable three-dimensional structures, known as conformers. This is typically achieved by systematically rotating the rotatable bonds within the molecule, such as the C-N amide bond and the C-C bonds in the propanamide chain. By calculating the potential energy for each conformation, a potential energy surface (PES) can be generated.
The PES scan helps to locate the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. Transition states, or energy maxima on the reaction pathways between conformers, can also be identified. This analysis would provide crucial insights into the molecule's flexibility and the preferred spatial arrangement of its functional groups, which can influence its reactivity and interactions with other molecules.
Spectroscopic Property Predictions (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, such as Density Functional Theory (DFT), are commonly used to predict the spectroscopic properties of molecules. For this compound, these calculations would provide theoretical values that could be compared with experimental data to confirm the molecule's structure.
Theoretical NMR Chemical Shifts: The chemical shifts for ¹H and ¹³C atoms could be calculated. These predictions are valuable for assigning the signals in experimental NMR spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.
Vibrational Frequencies: The theoretical vibrational frequencies (infrared and Raman spectra) can also be computed. This analysis helps in assigning the various vibrational modes of the molecule to the experimentally observed absorption bands. A comparison between the theoretical and experimental spectra can provide a detailed understanding of the molecule's vibrational behavior.
Without specific studies, a representative data table for predicted spectroscopic properties cannot be generated.
Molecular Dynamics Simulations (where relevant for molecular behavior)
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.
MD simulations would be relevant for understanding the molecule's conformational flexibility in different environments, such as in a solvent or interacting with a biological target. This method can reveal information about the time-averaged properties of the molecule and the transitions between different conformational states, which are often not accessible through static computational methods.
Investigation of Biological Activities and Mechanistic Pathways in Vitro Focus
Enzyme Inhibition Studies of Related Amides
Amide-based structures are prevalent in the design of enzyme inhibitors due to their ability to form key hydrogen bonds and mimic peptide linkages.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. nih.gov A variety of amide-containing compounds have been investigated as AChE inhibitors. For instance, a series of 25 amides derived from (+)-sclareolide were synthesized and evaluated for their ability to inhibit AChE and butyrylcholinesterase (BuChE). Several of these amides demonstrated significant inhibitory activity, with some showing better efficacy against BuChE than the standard drug galantamine. nih.gov
Similarly, new derivatives with a benzimidazole-indole-amide scaffold have been developed and shown to have potent inhibitory effects on both α-glucosidase and AChE. nih.gov With one exception, the anti-AChE activity of these compounds was found to be superior to that of the standard inhibitor, tacrine. nih.gov Molecular docking studies suggest that these compounds interact with important residues in the active site of the AChE enzyme. nih.gov The carbamate (B1207046) functional group, which is a type of amide, is also a well-known feature of AChE inhibitors, including the natural alkaloid physostigmine (B191203) and the synthetic drugs neostigmine (B1678181) and rivastigmine. wikipedia.org
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Selected Amide Derivatives
| Compound Type | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Sclareolide-derived amides | AChE, BuChE | Some compounds showed greater inhibition of BuChE than the standard, galantamine. Molecules with a meta-substituted phenyl group were generally more active. | nih.gov |
| Benzimidazole-indole-amides | AChE | Most compounds exhibited better anti-AChE activity than the standard inhibitor, tacrine. | nih.gov |
| 1-Benzyl Piperidin-4-yl (R)-Lipoic Amides | AChE, BuChE | Hybrid molecules demonstrated significant BuChE inhibitory activity, with some also inhibiting AChE. Compound 17 was an effective inhibitor of both enzymes, comparable to galantamine. | researchgate.net |
| Oxadiazole derivatives | AChE | Exhibited IC50 values ranging from 41.87 ± 0.67 to 1580.25 ± 0.7 μM. Kinetic studies indicated binding to an allosteric site. | acs.org |
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overactivity is implicated in diseases like arthritis and cancer. researchgate.net The development of MMP inhibitors has been a significant area of research, with many inhibitors designed to chelate the catalytic zinc ion in the enzyme's active site. nih.gov
While broad-spectrum MMP inhibitors have faced challenges in clinical trials due to side effects, the development of selective inhibitors is a promising approach. nih.gov Amide bonds are a key structural feature of the natural protein substrates for MMPs. Consequently, many peptide-based inhibitors have been developed that mimic these substrates. nih.gov For example, phosphinic peptides, which contain a stable pseudo-dipeptide moiety, can mimic the tetrahedral intermediate formed during the hydrolysis of amide bonds by MMPs. nih.gov Non-peptide inhibitors have also been explored. For instance, (pyridin-4-yl)-2H-tetrazole derivatives have been identified as potent and highly selective MMP-13 inhibitors that bind to the S1' active site pocket without ligating the catalytic zinc ion. researchgate.net
Table 2: Examples of MMP Inhibition by Related Compound Classes
| Inhibitor Class | Target MMP | Mechanism of Action | Reference |
|---|---|---|---|
| Peptide-based inhibitors | MMP-2 | Inhibit enzymatic activity by binding to the active site and/or exosites. | mdpi.com |
| Phosphinic peptides | General MMPs | Mimic the tetrahedral intermediate of amide bond hydrolysis, leading to potent inhibition. | nih.gov |
| (Pyridin-4-yl)-2H-tetrazole derivatives | MMP-13 | Bind selectively to the S1' active site pocket, not directly to the catalytic zinc. | researchgate.net |
Heat Shock Protein 27 (HSP27) is a molecular chaperone that plays a crucial role in protein folding, protecting cells from stress, and inhibiting apoptosis. nih.gov Its function is closely tied to its structure and post-translational modifications. While small molecule amide inhibitors of HSP27 are not extensively documented in the provided context, the modulation of its chaperone activity is an area of therapeutic interest.
Recent studies have shown that HSP27's function can be regulated through protein-protein interactions. For example, HSP27 has been found to interact specifically with ceramide synthase 1 (CerS1), acting as an endogenous inhibitor of this enzyme. nih.govresearchgate.net This interaction can be modulated by the phosphorylation of HSP27. nih.gov Furthermore, site-specific glycation of HSP27, a non-enzymatic post-translational modification, has been shown to enhance its chaperone activity against certain client proteins that undergo amorphous aggregation. acs.org This suggests that molecules capable of inducing or mimicking such modifications could modulate HSP27's protective functions.
Antimicrobial Activity Mechanisms
The amide bond is a fundamental component of many antimicrobial agents. The investigation into their mechanisms of action is crucial for developing new and effective therapies.
Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. nih.gov The inhibition of these enzymes is the primary mechanism of action for β-lactam antibiotics, which are characterized by a cyclic amide (lactam) ring. khanacademy.org These antibiotics act as substrate analogs, acylating a serine residue in the active site of the PBP, thereby inactivating the enzyme and preventing the cross-linking of the bacterial cell wall. nih.gov While β-lactams are the most prominent class of PBP inhibitors, the search for novel, non-β-lactam inhibitors is ongoing to combat rising antibiotic resistance. nih.gov The amide functional group is central to the interaction of many of these molecules with their PBP targets.
Anti-Trypanosomal Activity Investigations
Human African Trypanosomiasis is a parasitic disease for which new therapeutic agents are urgently needed. Several studies have identified amide-containing compounds as promising leads for the development of anti-trypanosomal drugs.
A series of benzophenone (B1666685) derivatives containing amide and sulfonamide functionalities have been shown to possess both antimalarial and anti-trypanosomal activity, with some compounds exhibiting micromolar activity against Trypanosoma brucei. nih.gov Another class of compounds, quinolone amides, have also emerged as potent anti-trypanosomal agents. nih.govasm.org These compounds were derived from fluoroquinolone antibiotics by replacing the carboxylic acid group with a benzyl (B1604629) amide, which resulted in significant activity against T. brucei. asm.org Further studies with N-n-alkyl-3,4-dihydroxybenzamides have demonstrated their ability to inhibit the trypanosome alternative oxidase, a key enzyme in the parasite's metabolism. researchgate.net
Table 3: Anti-Trypanosomal Activity of Various Amide Derivatives
| Compound Class | Target Organism | Proposed Mechanism/Key Finding | Reference |
|---|---|---|---|
| Benzophenone amides/sulfonamides | Trypanosoma brucei | Displayed micromolar activity against the parasite. | nih.gov |
| Quinolone amides | Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense | Highly active against trypanosomes; do not appear to target topoisomerase like their quinolone carboxylic acid precursors. | asm.org |
| N-n-alkyl-3,4-dihydroxybenzamides | Trypanosoma brucei brucei | Inhibit the trypanosome alternative oxidase. | researchgate.net |
| Organic acid amides | Trypanosoma equiperdum | Antagonized the in vitro trypanocidal effect of arsenoso compounds and acriflavine. | aai.org |
Target Identification and Binding Mechanisms
The precise molecular targets of 3-chloro-N-(2-formylphenyl)propanamide are not extensively defined in the available literature. However, related compounds containing a 3-chloro-N-phenyl structure have been investigated for their interaction with various biological targets. For instance, many 3-chloro monocyclic β-lactams are known to function as enzyme inhibitors. mdpi.com The structural characteristics of this compound, specifically the electrophilic propanamide moiety, suggest potential covalent interactions with nucleophilic residues (such as cysteine or histidine) in the binding sites of target proteins. The formyl group on the phenyl ring could also participate in hydrogen bonding or other non-covalent interactions, contributing to binding affinity and specificity.
In Vitro Cytotoxicity and Antiproliferative Activity Investigations
While direct studies on this compound are limited, research on analogous compounds provides insights into its potential cytotoxic and antiproliferative effects. For example, a series of lipophilic fluoroquinolones bearing a 3-chloro aniline (B41778) substituent demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov
One particular compound from this series, which incorporates a 3-chloro aniline moiety, exhibited potent activity against colorectal cancer (CRC) and breast cancer cell lines. nih.gov The presence of the 3-chloro aniline was found to be crucial for the observed anticancer activity. nih.gov This suggests that the 3-chloro-N-phenyl core of this compound may contribute to similar cytotoxic properties.
Table 1: Antiproliferative Activity of a Related 3-Chloro Aniline Derivative nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HCT116 | Colorectal Carcinoma | 0.84 |
| SW620 | Colorectal Adenocarcinoma | <10 |
| HT29 | Colorectal Adenocarcinoma | <10 |
Antiangiogenic Activity (Relevant for related gambogic acid derivatives)
Direct evidence for the antiangiogenic activity of this compound is not available. However, the inhibition of angiogenesis is a known mechanism for some anticancer agents. For instance, certain derivatives of cinnamic acid have been shown to possess anti-angiogenic properties. nih.gov Given that the formylphenyl group of this compound can be chemically related to cinnamic acid derivatives, it is plausible that this compound could exhibit antiangiogenic effects. Further investigation using in vitro models, such as the chorioallantoic membrane (CAM) assay, would be necessary to explore this potential. nih.gov
Receptor Binding Studies (e.g., CB1 Antagonism)
The structural features of this compound bear some resemblance to molecules known to act as cannabinoid receptor 1 (CB1) antagonists. CB1 receptor antagonists have been investigated for various therapeutic applications. nih.govnih.gov These antagonists typically feature an aromatic ring system and a side chain that can interact with the receptor's binding pocket. While no direct binding studies for this compound on the CB1 receptor have been reported, its chemical structure suggests that it could be a candidate for such investigations. The demonstration that CB1 antagonists can block and reverse the pharmacological effects of cannabinoids in vitro highlights the therapeutic potential of this class of compounds. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design
Design Principles for Modulating N-Phenylpropanamide Activity
The N-phenylpropanamide scaffold is a versatile template in drug discovery, found in a wide range of biologically active agents. nih.govacs.org The core structure consists of a phenyl ring connected to a propanamide moiety. The design principles for modulating the activity of derivatives based on this scaffold revolve around several key strategies:
Modification of the Phenyl Ring: The aromatic ring is a primary site for interaction with biological targets, often through π-π stacking, hydrophobic, and van der Waals forces. mdpi.com Introducing substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing binding affinity and selectivity. mdpi.com
Alteration of the Propanamide Linker: The length, rigidity, and composition of the linker chain can significantly affect how the molecule positions itself within a target's binding site. Changes can optimize the distance and geometry between key pharmacophoric features.
The overarching goal is to enhance interactions with the desired biological target while minimizing off-target effects. SAR studies provide a systematic framework for making rational design choices to achieve this balance. researchgate.net
Impact of Substituent Modifications on Biological Function
The specific substituents on the N-phenylpropanamide core are critical determinants of the compound's biological profile. Modifications to the halogen and formyl groups of 3-chloro-N-(2-formylphenyl)propanamide can profoundly alter its efficacy, selectivity, and pharmacokinetic properties.
The introduction of halogen atoms is a powerful strategy in medicinal chemistry. nih.gov The chlorine atom in this compound plays a multifaceted role. Halogens can influence a molecule's conformation, lipophilicity, and metabolic stability. nih.gov They can also participate in specific interactions with protein targets, such as halogen bonding, which is an attractive noncovalent interaction between a halogen atom and an electron-rich site.
The nature and position of the halogen can have varied effects. For instance, electron-withdrawing substituents on the phenyl ring have been shown to enhance the inhibitory activity of some compound series. mdpi.com The bioactivity of halogenated compounds can be significantly influenced by the specific halogen used (F, Cl, Br, I) due to differences in size, electronegativity, and polarizability.
Table 1: Influence of Halogen Substituents on Bioactivity
| Substituent | Property | Impact on Bioactivity |
|---|---|---|
| Chlorine (Cl) | Electron-withdrawing, moderately lipophilic | Can enhance binding affinity through halogen bonds and hydrophobic interactions. mdpi.com |
| Fluorine (F) | Highly electronegative, small size | Often used to block metabolic oxidation and can form strong hydrogen bonds. |
| Bromine (Br) | More lipophilic than chlorine | Can form stronger halogen bonds, potentially increasing potency. mdpi.com |
| Iodine (I) | Highly lipophilic, largest size | Forms the strongest halogen bonds but can introduce steric hindrance and potential toxicity. |
The formyl group (-CHO) on the phenyl ring is a key functional group that can significantly influence biological activity. Its position (ortho, meta, or para) dictates the spatial arrangement of the molecule and its potential interactions with a target.
Hydrogen Bonding: The oxygen atom of the formyl group is a strong hydrogen bond acceptor, which can be crucial for anchoring the ligand in a protein's binding pocket.
Reactivity: The aldehyde functionality is chemically reactive and can potentially form reversible or irreversible covalent bonds with nucleophilic residues (like cysteine or lysine) in a target protein, leading to potent and prolonged inhibition.
Table 2: Impact of Formyl Group Position on Molecular Interactions
| Position | Potential Interactions | Conformational Influence |
|---|---|---|
| Ortho | Can form intramolecular hydrogen bonds; may interact with residues in close proximity to the main scaffold binding site. | Restricts rotation of the phenyl ring, leading to a more defined conformation. |
| Meta | Projects into a different region of the binding pocket compared to ortho or para isomers. | Allows for more rotational freedom than the ortho position. |
| Para | Extends further into the binding site, potentially reaching deeper pockets or forming different hydrogen bonds. | Generally has the least steric hindrance on the rotation of the phenyl ring. |
Computational Approaches to SAR
Computational chemistry provides powerful tools to predict and rationalize the structure-activity relationships of molecules like this compound, accelerating the drug design process. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound, docking studies can elucidate how it interacts with its biological target at an atomic level. The process involves placing the 3D structure of the compound into the binding site of a protein and calculating a "docking score," which estimates the binding affinity.
These studies can identify key interactions, such as:
Hydrogen bonds between the amide N-H or formyl C=O groups and protein residues.
Hydrophobic interactions involving the phenyl ring.
Halogen bonds from the chlorine atom to an electron-rich atom in the binding site.
By comparing the docking poses and scores of different analogs, researchers can make informed decisions about which modifications are most likely to improve binding. researchgate.net
Table 3: Potential Molecular Interactions Identified by Docking
| Molecular Feature | Type of Interaction | Potential Protein Residue Partner |
|---|---|---|
| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl Oxygen |
| Amide/Formyl C=O | Hydrogen Bond Acceptor | Ser, Thr, Lys, Arg, His |
| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |
| Chlorine Atom | Halogen Bond, Hydrophobic | Carbonyl Oxygen, Ser, Thr |
Pharmacophore modeling is another essential computational tool that defines the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. dovepress.comdergipark.org.tr A pharmacophore model for the N-phenylpropanamide class of compounds would typically include features like a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide hydrogen), and an aromatic ring. nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features. nih.gov This process, known as virtual screening, allows for the rapid identification of new potential hit molecules with diverse chemical scaffolds that are predicted to be active, saving significant time and resources compared to traditional high-throughput screening. mdpi.comnih.gov
Table 4: Key Pharmacophoric Features of N-Phenylpropanamide Analogs
| Pharmacophoric Feature | Corresponding Chemical Group |
|---|---|
| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen, Formyl Oxygen |
| Hydrogen Bond Donor | Amide N-H |
| Aromatic Ring | Phenyl Ring |
| Hydrophobic Feature | Propyl Chain, Chlorine Atom |
Lead Identification and Optimization Strategies in Drug Discovery Context (excluding clinical trials)
In the realm of drug discovery, the journey from an initial "hit" compound to a viable drug candidate is a meticulous process of molecular refinement. This progression hinges on the principles of lead identification and subsequent optimization, guided by an understanding of the structure-activity relationship (SAR). The compound this compound, while a specific entity, can serve as a foundational scaffold to explore these critical strategies in a drug discovery program.
Lead Identification
A lead compound is a chemical starting point that exhibits a desired biological activity and possesses the potential for therapeutic application. numberanalytics.com The identification of a lead can arise from various methodologies, including high-throughput screening (HTS) of large compound libraries, fragment-based drug design (FBDD), or through computational and virtual screening approaches. numberanalytics.comnih.gov In a hypothetical scenario, this compound could be identified as a "hit" from such a screening campaign due to its interaction with a specific biological target.
The initial hit would then undergo a "hit-to-lead" process, where its activity is confirmed and preliminary SAR is established. This involves synthesizing and testing a small number of close analogs to understand which parts of the molecule are essential for its activity. For this compound, this would involve initial exploration of the necessity of the chloro, amide, and formyl functionalities.
Lead Optimization
Once a validated lead compound is in hand, the lead optimization phase commences. This iterative process aims to enhance the compound's desirable properties while mitigating its shortcomings. patsnap.com The primary goals of lead optimization are to improve potency, selectivity, and the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compound. patsnap.com
For a lead compound like this compound, optimization strategies would systematically modify its structure to probe the SAR. This involves making discrete changes to the molecule and assessing the impact on its biological activity.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to lead optimization, as they elucidate the relationship between the chemical structure of a molecule and its biological activity. patsnap.com By systematically altering the structure of this compound, researchers can identify the key functional groups responsible for its activity and pinpoint modifications that could enhance its therapeutic potential.
Key areas of modification for this scaffold would include:
The Chloro Substituent: The position and nature of the halogen atom can significantly influence activity. Moving the chlorine to different positions on the propanamide chain or replacing it with other halogens (e.g., fluorine, bromine) or other bioisosteres could modulate binding affinity and metabolic stability.
The Phenyl Ring: Substitution patterns on the phenyl ring are critical. The position of the formyl group and the introduction of other substituents (e.g., hydroxyl, methoxy, trifluoromethyl) can impact electronic properties, lipophilicity, and interactions with the target protein.
The Formyl Group: The aldehyde functionality is a key feature. Its reactivity and hydrogen bonding capacity can be crucial for target engagement. Bioisosteric replacement of the formyl group with other functionalities such as a nitrile, a carboxylic acid, or a small heterocyclic ring could improve selectivity and pharmacokinetic properties. drughunter.comnih.gov
The Propanamide Linker: The length and flexibility of the linker can be altered to optimize the orientation of the phenyl ring in the binding pocket of the target.
The following hypothetical data tables illustrate the process of SAR exploration for derivatives of this compound.
Table 1: SAR of Modifications to the Chloro-Propanamide Moiety
| Compound ID | Modification | Hypothetical IC₅₀ (nM) | Rationale for Modification |
| 1 | This compound | 500 | Lead Compound |
| 1a | 2-chloro-N-(2-formylphenyl)propanamide | 1200 | Investigate the impact of chloro position on activity. |
| 1b | 3-fluoro-N-(2-formylphenyl)propanamide | 750 | Evaluate the effect of a different halogen. |
| 1c | N-(2-formylphenyl)butanamide | 2500 | Assess the importance of the chloro substituent. |
| 1d | 4-chloro-N-(2-formylphenyl)butanamide | 350 | Explore the effect of extending the alkyl chain. |
Table 2: SAR of Modifications to the Formylphenyl Moiety
| Compound ID | Modification | Hypothetical IC₅₀ (nM) | Rationale for Modification |
| 1 | This compound | 500 | Lead Compound |
| 2a | 3-chloro-N-(3-formylphenyl)propanamide | 800 | Determine the optimal position of the formyl group. |
| 2b | 3-chloro-N-(4-formylphenyl)propanamide | 650 | Determine the optimal position of the formyl group. |
| 2c | 3-chloro-N-(2-cyanophenyl)propanamide | 400 | Bioisosteric replacement of the formyl group. |
| 2d | 3-chloro-N-(2-carboxyphenyl)propanamide | 1500 | Investigate the effect of a different electronic and steric profile. |
| 2e | 3-chloro-N-(2-formyl-5-hydroxyphenyl)propanamide | 250 | Introduce a hydrogen bond donor to probe for additional binding interactions. |
Role As a Synthetic Intermediate and Precursor Chemistry
Application in the Synthesis of Complex Chemical Entities
The true potential of 3-chloro-N-(2-formylphenyl)propanamide lies in its application as a starting material for the synthesis of more elaborate molecules, particularly heterocyclic compounds. The ortho-formyl anilide core is a well-known precursor for quinoline (B57606) synthesis through the Friedländer annulation. nih.gov In a typical reaction, the 2-aminobenzaldehyde (B1207257) derivative, which can be generated in situ from a nitro precursor, reacts with a compound containing an activated methylene (B1212753) group to form the quinoline ring system. nih.gov While 2-aminobenzaldehyde is a common starting material, the presence of the 3-chloropropanamide side chain in the target molecule offers a handle for further functionalization after the core heterocycle has been formed.
The synthesis of this compound itself would likely involve the acylation of 2-aminobenzaldehyde with 3-chloropropanoyl chloride. This reaction is analogous to the synthesis of other N-acyl compounds where an amine is reacted with an acyl chloride. nih.gov The general conditions for such a reaction are presented in Table 1.
Table 1: Illustrative Synthesis of this compound Note: The following data is illustrative and based on general synthetic procedures for similar compounds, as specific literature for this synthesis is not available.
| Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Aminobenzaldehyde, 3-Chloropropanoyl chloride | Triethylamine, Dichloromethane | 0 to 25 | 2-4 | 85-95 (estimated) |
Once synthesized, this compound can be envisioned as a key intermediate in multi-step synthetic sequences. For example, the chloroalkyl chain can be used to introduce a variety of substituents through nucleophilic substitution reactions, while the formyl group can be transformed into other functional groups or used to build heterocyclic rings.
Derivatization for Novel Functional Compounds
The derivatization of this compound can lead to a library of novel compounds with potentially interesting chemical and biological properties. The amide and formyl groups offer multiple points for modification. The amide moiety is a constituent of many biologically significant compounds. wiserpub.com
The chloroalkyl side chain is particularly amenable to derivatization. Nucleophilic substitution with various nucleophiles such as amines, thiols, or alkoxides can introduce a wide range of functional groups. This allows for the systematic modification of the molecule's properties, such as solubility, polarity, and biological activity. A selection of potential derivatization reactions is outlined in Table 2.
Table 2: Potential Derivatization Reactions of this compound Note: This table presents potential reactions based on the known reactivity of the functional groups. Specific experimental data is not available.
| Functional Group | Reagent | Product Type |
|---|---|---|
| Chloroalkyl | Primary/Secondary Amine | Aminoalkyl derivative |
| Chloroalkyl | Sodium Azide | Azidoalkyl derivative |
| Chloroalkyl | Sodium Thiophenoxide | Thioether derivative |
| Formyl | Sodium Borohydride | Hydroxymethyl derivative |
| Formyl | Hydroxylamine | Oxime derivative |
| Formyl | Wittig Reagent | Alkene derivative |
These derivatization strategies highlight the versatility of this compound as a scaffold for creating a diverse set of molecules. The ability to introduce various functionalities in a controlled manner is a key aspect of its utility as a synthetic intermediate.
Exploring Reactivity of the Formylphenyl and Amide Moieties for Further Transformations
The formylphenyl and amide moieties of this compound possess distinct and exploitable reactivity, enabling a wide array of further chemical transformations.
The formyl group, an aldehyde, is a highly reactive functional group that can participate in numerous reactions. It can be oxidized to a carboxylic acid or reduced to an alcohol. It readily forms imines (Schiff bases) upon reaction with primary amines, a reaction that is fundamental in the synthesis of many heterocyclic compounds. researchgate.net The formyl group can also undergo condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, to form carbon-carbon bonds. nih.gov
The amide functionality, while generally stable, can also be a site for chemical modification. The N-H proton can be deprotonated under strongly basic conditions, allowing for N-alkylation or other modifications. Hydrolysis of the amide bond, under acidic or basic conditions, would regenerate the parent amine, 2-aminobenzaldehyde, and 3-chloropropanoic acid, which could be a useful deprotection strategy in a multi-step synthesis. The palladium-catalyzed ortho-arylation of anilides is a known transformation that could potentially be applied to the anilide core of this molecule, further expanding its synthetic utility. nih.gov
The interplay between the formyl and amide groups in the ortho position can also lead to unique reactivity. For instance, intramolecular reactions could be envisioned, potentially leading to the formation of cyclic structures. The proximity of these two groups could be exploited to direct reactions to specific sites or to facilitate cyclization reactions.
While direct experimental studies on this compound are limited, a thorough analysis of its structure reveals its significant potential as a versatile synthetic intermediate. The presence of three distinct and reactive functional groups—a chloroalkyl chain, a formyl group, and an amide linkage—provides a rich platform for the synthesis of complex molecules and the generation of diverse chemical libraries. Its role as a precursor for heterocyclic synthesis, its capacity for extensive derivatization, and the varied reactivity of its core moieties underscore its potential value in the field of organic synthesis. Further research into the specific reaction pathways and applications of this compound would undoubtedly uncover new and valuable synthetic methodologies.
Future Research Directions and Potential Applications
Development of Novel and Efficient Synthetic Routes
The synthesis of 3-chloro-N-(2-formylphenyl)propanamide would likely involve the acylation of 2-aminobenzaldehyde (B1207257) with 3-chloropropanoyl chloride. Future research could focus on optimizing this reaction to improve yield, reduce reaction times, and utilize more environmentally benign solvents and reagents. Microwave-assisted organic synthesis (MAOS) or flow chemistry techniques could be explored as modern alternatives to conventional batch synthesis, potentially offering higher efficiency and scalability. Furthermore, developing a one-pot synthesis method that avoids the isolation of intermediates could streamline the production process.
Advanced Spectroscopic Probes for Molecular Interactions
Should this compound be synthesized, its unique combination of a reactive aldehyde group, an amide linkage, and a chloroalkyl chain could make it a candidate for use as a spectroscopic probe. The formyl group could act as a reactive handle for attaching fluorophores or other reporter molecules. Future studies could investigate the compound's intrinsic fluorescence or its ability to be derivatized into fluorescent probes. These probes could then be used to study molecular interactions with biomolecules, such as proteins or nucleic acids, by monitoring changes in spectroscopic signals upon binding.
Integration of Multi-Scale Computational Modeling for Predictive Research
In the absence of experimental data, computational modeling offers a powerful tool for predicting the properties of this compound. Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and spectroscopic properties (such as IR and NMR spectra). Molecular docking simulations could predict potential binding interactions with various biological targets. Furthermore, molecular dynamics (MD) simulations could provide insights into the compound's conformational flexibility and its behavior in different solvent environments, guiding future experimental work.
Exploration of New Biological Targets and Mechanistic Insights (In Vitro)
The chemical structure of this compound contains functionalities often found in biologically active molecules. The chloroalkyl group can act as an electrophile, potentially alkylating nucleophilic residues in proteins, while the formylphenylamide core is present in various reported bioactive compounds.
Future in vitro studies would be necessary to screen this compound against a panel of biological targets. For instance, its potential as an enzyme inhibitor (e.g., for caspases or histone deacetylases) could be investigated through enzymatic assays. Its antimicrobial or anticancer activity could be assessed against various cell lines. Mechanistic studies would follow to identify the specific molecular pathways affected by the compound.
Potential in Materials Science or Chemical Biology Tool Development
Beyond biological applications, the reactive nature of the aldehyde and chloro groups suggests potential uses in materials science and chemical biology. The formyl group can participate in condensation reactions to form polymers or be used for surface functionalization of materials. The chloro group provides a site for click chemistry or other conjugation reactions. This dual functionality could allow this compound to serve as a versatile bifunctional linker or as a building block for creating novel polymers or functional materials. Its development as a chemical biology tool, for example, as a covalent probe for identifying protein binding partners, would also be a plausible avenue for future research.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for 3-chloro-N-(2-formylphenyl)propanamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves acylation of 2-formylaniline with 3-chloropropanoyl chloride under anhydrous conditions. A base like triethylamine is used to neutralize HCl, promoting amide bond formation. Reaction optimization includes temperature control (0–25°C), solvent selection (e.g., dichloromethane or acetonitrile), and stoichiometric ratios (1:1.2 aniline:acyl chloride). Post-synthesis purification via column chromatography (hexane/ethyl acetate) or recrystallization improves yield (75–85%) .
- Key Parameters : Monitor reaction progress using TLC (hexane:EtOAc = 7:3). Characterize intermediates via H NMR to confirm formyl group retention and amide bond formation.
Q. Which spectroscopic techniques are critical for structural validation, and what diagnostic signals should be prioritized?
- Methodology :
- NMR :
- H NMR: Aromatic protons (δ 7.5–8.5 ppm), formyl proton (δ ~10.1 ppm), and amide NH (δ ~8.3 ppm).
- C NMR: Carbonyl (C=O, δ ~165 ppm) and formyl (C=O, δ ~190 ppm) signals.
- IR : Stretching vibrations for amide (1650 cm) and formyl (1700 cm) groups.
- Mass Spec : Molecular ion peak at m/z 211.6 (CHClNO) .
- Validation : Compare spectral data with analogs (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) to identify substituent-specific shifts .
Advanced Research Questions
Q. How does the formyl group influence reactivity in nucleophilic substitutions compared to hydroxyl/methyl analogs?
- Mechanistic Insight : The electron-withdrawing formyl group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or hydrazines). This contrasts with electron-donating groups (e.g., -OH or -CH), which reduce reactivity.
- Experimental Design :
- Conduct kinetic studies using varying nucleophiles (e.g., aniline vs. hydroxylamine).
- Monitor reaction rates via HPLC and compare with analogs (e.g., 3-chloro-N-(2-hydroxyphenyl)propanamide) .
- Data Analysis : Use Hammett plots to correlate substituent effects (σ) with rate constants.
Q. What crystallographic strategies resolve hydrogen-bonding networks in this compound?
- Software : SHELXL for refinement and WinGX for data integration. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions .
- Key Interactions :
- N–H···O (amide) and C–H···O (formyl) hydrogen bonds.
- Compare packing motifs with non-formyl analogs (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide, which forms C11(4) chains ).
- Table : Example Hydrogen Bonding Parameters
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O=C | 2.89 | 158 |
| C–H···O=Formyl | 3.12 | 145 |
Q. How can contradictory bioactivity data (e.g., antimicrobial assays) be reconciled across studies?
- Troubleshooting :
- Assay Conditions : Standardize MIC testing (e.g., broth microdilution vs. agar diffusion).
- Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess spectrum .
- Advanced Analysis :
- Use molecular docking to predict interactions with bacterial targets (e.g., enoyl-ACP reductase).
- Validate via site-directed mutagenesis if IC values diverge >10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
